N-(4-Methylbenzyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(4-Methylbenzyl)-2-(methylthio)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a 4-methylbenzyl group and a methylthio group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-2-(methylthio)nicotinamide typically involves the reaction of 4-methylbenzylamine with 2-(methylthio)nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives
Scientific Research Applications
N-(4-Methylbenzyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzyl)nicotinamide
- 2-(Methylthio)nicotinamide
- N-(4-Methylbenzyl)-2-(methylthio)benzamide
Uniqueness
N-(4-Methylbenzyl)-2-(methylthio)nicotinamide is unique due to the presence of both the 4-methylbenzyl and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-11-5-7-12(8-6-11)10-17-14(18)13-4-3-9-16-15(13)19-2/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
PLEUZFWIGZYOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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